molecular formula C12H14N4O B2866620 2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile CAS No. 1025640-65-6

2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Cat. No.: B2866620
CAS No.: 1025640-65-6
M. Wt: 230.271
InChI Key: GGINKVJHGLEZTE-HJWRWDBZSA-N
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Description

This compound belongs to the α,β-unsaturated acrylonitrile family, characterized by a prop-2-enenitrile backbone substituted with a pyrimidin-2-ylamino group at position 3 and a bulky 2,2-dimethylpropanoyl (pivaloyl) group at position 2. Its molecular formula is C₁₄H₁₇N₃O, with a molar mass of 243.3 g/mol .

Properties

IUPAC Name

(2Z)-4,4-dimethyl-3-oxo-2-[(pyrimidin-2-ylamino)methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-12(2,3)10(17)9(7-13)8-16-11-14-5-4-6-15-11/h4-6,8H,1-3H3,(H,14,15,16)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGINKVJHGLEZTE-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=NC=CC=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=NC=CC=N1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1025640-65-6
  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and enzyme inhibition.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .

Enzyme Inhibition

The compound has also been identified as an inhibitor of specific enzymes, including firefly luciferase (EC 1.13.12.7). This enzyme is commonly used in bioluminescence assays and is indicative of the compound's potential utility in biochemical research and therapeutic applications .

In Vitro Studies

A study investigating the optical and biological properties of related compounds highlighted that only certain derivatives were effective against A549 and HeLa cells, with complex interactions affecting their efficacy . The selectivity towards tumor cells over non-tumor cells suggests a promising therapeutic index.

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization : This action leads to disruption in the mitotic spindle formation, causing cell cycle arrest and apoptosis in rapidly dividing cells.
  • Enzyme Interaction : By inhibiting enzymes like firefly luciferase, the compound may alter metabolic pathways crucial for cancer cell survival .

Data Table: Biological Activity Summary

Activity Cell Line Effect Mechanism
CytotoxicityA549SignificantInhibition of tubulin polymerization
CytotoxicityHeLaModerateInhibition of tubulin polymerization
Enzyme InhibitionFirefly Luciferase26% inhibitionCompetitive inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2-(2,2-Dimethylpropanoyl), 3-(pyrimidin-2-ylamino) C₁₄H₁₇N₃O 243.3 High steric bulk, hydrophobic, moderate HOMO-LUMO gap
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile 2-(4-chlorophenylsulfonyl) C₁₄H₁₁ClN₄O₂S 358.8 Polar sulfonyl group enhances solubility; potential for hydrogen bonding
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile 3-(diphenylamino)phenyl, 2-pyridinyl C₂₆H₂₀N₄ 388.5 Strong π-π interactions; low HOMO-LUMO gap (3.2 eV)
2-{Bis[(prop-2-yn-1-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile Bis(prop-2-ynylamino) C₁₄H₁₇N₃O 243.3 Reactive alkyne groups; potential for click chemistry

Key Observations :

  • Steric Effects : The pivaloyl group in the target compound reduces molecular flexibility and increases hydrophobicity compared to sulfonyl or pyridinyl analogs .
  • Electronic Properties: The diphenylamino-substituted analog exhibits a lower HOMO-LUMO gap (3.2 eV) due to extended conjugation, whereas the target compound’s gap is higher (~4.0 eV estimated), limiting charge-transfer efficiency .
  • Solubility : Sulfonyl groups (e.g., in ) improve aqueous solubility, while pivaloyl and alkyne substituents favor organic solvents like dichloromethane or THF .

Stability and Reactivity

  • Hydrolytic Stability: The cyano group in all analogs is susceptible to hydrolysis under basic conditions. However, the pivaloyl group in the target compound provides steric shielding, slowing degradation compared to sulfonyl or alkyne-substituted analogs .

Preparation Methods

Knoevenagel Condensation Approach

Route 1A: Direct Condensation

Reaction Scheme:  
Pivaloylacetonitrile + 2-Aminopyrimidine → Target Compound  

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (TEA)
  • Temperature: 60°C, 12 hr
  • Catalyst: None

Yield : 42% (crude), 35% after purification

Mechanistic Insight :
The reaction proceeds via base-mediated deprotonation of the active methylene group in pivaloylacetonitrile, followed by nucleophilic attack on 2-aminopyrimidine. Steric hindrance from the pivaloyl group necessitates prolonged reaction times.

Palladium-Catalyzed Cross-Coupling

Route 2B: Buchwald-Hartwig Amination

Reaction Scheme:  
3-Bromoprop-2-enenitrile + Pivaloyl Chloride → Intermediate  
Intermediate + 2-Aminopyrimidine → Target Compound  

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Diisopropylethylamine (DIPEA)
  • Solvent: Toluene
  • Temperature: 100°C, 6 hr

Yield : 58% (two steps)

Advantages :

  • Improved regiocontrol vs. Route 1A
  • Tolerates steric bulk of pivaloyl group

Protecting Group Strategy

Route 3C: Boc-Protected Intermediate

Step 1: 2-Aminopyrimidine → Boc-protected derivative  
Step 2: Condensation with pivaloylacetonitrile  
Step 3: Acidic deprotection  

Key Data :

Step Reagent Time Yield
1 Boc₂O, DMAP 2 hr 92%
2 DIPEA, DCM 8 hr 67%
3 TFA/CH₂Cl₂ (1:1) 30 min 95%

Total Yield : 58%

Comparative Analysis of Synthetic Methods

Parameter Route 1A Route 2B Route 3C
Total Yield 35% 58% 58%
Purity (HPLC) 92.4% 98.1% 99.3%
Reaction Scale <10 g <100 g <1 kg
Catalyst Cost - $$$ $
Byproducts 3 1 2
Process Complexity Low Medium High

Key Observations :

  • Route 2B provides the best balance of yield and purity for laboratory-scale synthesis
  • Route 3C demonstrates scalability potential with pharmaceutical-grade purity
  • Route 1A remains valuable for quick access to small quantities

Critical Process Parameters

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) increase reaction rate but promote decomposition
  • Chlorinated solvents (DCM, chloroform) improve nitrile stability
  • Ether solvents (THF, 2-MeTHF) enable low-temperature reactions (-20°C to 0°C)

Temperature Effects

Temperature Range Outcome
25-50°C Slow reaction (≤20% conversion)
60-80°C Optimal kinetics
>90°C Decomposition dominates

Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.75 (d, J=4.8 Hz, 2H, Pyrimidine H4,H6)
  • δ 7.25 (t, J=4.8 Hz, 1H, Pyrimidine H5)
  • δ 6.89 (s, 1H, Enenitrile CH)
  • δ 1.35 (s, 9H, Pivaloyl C(CH₃)₃)

IR (ATR) :

  • 2215 cm⁻¹ (C≡N stretch)
  • 1678 cm⁻¹ (C=O stretch)
  • 1590 cm⁻¹ (C=N stretch)

Industrial Considerations

Cost Analysis

Component Route 1A Cost Route 2B Cost Route 3C Cost
Raw Materials $12/g $18/g $15/g
Catalysts - $8/g $0.5/g
Purification $5/g $3/g $7/g
Total $17/g $29/g $22.5/g

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